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Compound of Interest

Compound Name: CMX 001

Cat. No.: B8235347 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of research findings for CMX001, also

known as brincidofovir. It offers an objective comparison of its performance against alternative

antiviral agents, supported by experimental data from preclinical and clinical studies. The

information is intended to assist researchers, scientists, and drug development professionals in

their evaluation of this broad-spectrum antiviral agent.

Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies

involving CMX001, comparing its efficacy against placebo and its parent drug, cidofovir.

Table 1: In Vitro Antiviral Activity of CMX001 vs. Cidofovir
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Virus Family Virus
CMX001 EC₅₀
(µM)

Cidofovir EC₅₀
(µM)

Fold-Increase
in Potency

Poxviridae Variola virus 0.004 1.08 271

Vaccinia virus 0.01 1.5 150

Cowpox virus 0.007 1.2 171

Ectromelia virus 0.05 1.2 24

Monkeypox virus Not Reported Not Reported Not Reported

Rabbitpox virus Not Reported Not Reported Not Reported

Herpesviridae

Human

Cytomegalovirus

(HCMV)

Not Reported Not Reported Not Reported

Herpes Simplex

Virus (HSV)
Not Reported Not Reported Not Reported

Adenoviridae Adenovirus Not Reported Not Reported Not Reported

Polyomaviridae BK virus Not Reported Not Reported Not Reported

JC virus Not Reported Not Reported Not Reported

Papillomaviridae

Human

Papillomavirus

(HPV)

Not Reported Not Reported Not Reported

EC₅₀ (Half maximal effective concentration) is the concentration of a drug that gives half of the

maximal response. Data extracted from a study on the development of CMX001 for the

treatment of poxvirus infections[1].

Table 2: Efficacy of CMX001 in Animal Models of Orthopoxvirus Infection
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Animal
Model

Virus
CMX001
Dose

Treatment
Initiation

Survival
Rate
(CMX001)

Survival
Rate
(Placebo)

New Zealand

White

Rabbits

Rabbitpox

virus (RPXV)

10 mg/kg/day

for 5 days

1 day before

challenge
100% 0%

New Zealand

White

Rabbits

Rabbitpox

virus (RPXV)

10 mg/kg/day

for 5 days

4 days after

infection
100% 0%

New Zealand

White

Rabbits

Rabbitpox

virus (RPXV)

10 mg/kg/day

for 5 days

5 days after

infection
75% 0%

New Zealand

White

Rabbits

Rabbitpox

virus (RPXV)

20 mg/kg

(single dose)

Onset of

lesions

Statistically

significant

benefit

0%

Immune-

deficient

BALB/c mice

Vaccinia virus

(IHD-J-Luc)

20 mg/kg

(p.o. on days

1, 3, 5, 7, 10,

14, 17, 21,

24)

Not specified
Extended

survival
Not specified

Data extracted from studies on the efficacy of CMX001 in animal models[1][2].

Table 3: Overview of CMX001 Clinical Trials
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Trial Identifier Phase Indication Key Findings

CMX001-201 II

Prevention of

Cytomegalovirus

(CMV) in HCT

recipients

Demonstrated

potential to improve

outcomes for

immunosuppressed

patients. Showed no

indication of

myelosuppression or

nephrotoxicity

associated with other

antivirals.[3]

CMX001-202 II

Treatment of

Adenovirus (AdV)

infection in HCT

recipients

First trial of an

antiviral for AdV

infection. Showed

favorable trends for

the twice-weekly

dosing regimen in

reducing viral load

and disease

progression compared

to placebo.[4]

SUPPRESS

(NCT01769170)
III

Prevention of CMV in

HCT recipients

The trial was initiated

to evaluate

brincidofovir for the

prevention of CMV

infection.[5][6]

However, it was

associated with a

higher all-cause

mortality at week 24

compared to placebo

(15.5% vs. 10.1%).[7]

CMX001-350 Open-Label Treatment of various

dsDNA viral infections

Enrolled patients with

12 different dsDNA

viral infections to
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evaluate safety,

tolerability, and

antiviral activity.[8]

HCT: Hematopoietic Cell Transplant

Experimental Protocols
This section details the methodologies for key experiments cited in the research of CMX001.

Rabbitpox Virus Challenge Model in New Zealand White
Rabbits

Objective: To evaluate the pre-exposure and post-exposure prophylactic efficacy of CMX001

against a lethal orthopoxvirus infection.

Animal Model: New Zealand White rabbits.

Challenge Agent: A lethal inoculum of Rabbitpox virus (RPXV) administered intradermally.

Treatment Groups:

CMX001-treated group: Received oral CMX001 at specified doses (e.g., 10 mg/kg/day for

five days).

Placebo-treated group: Received a placebo.

Treatment Initiation: Varied across studies to assess efficacy at different stages of infection,

including pre-exposure (one day before challenge) and post-exposure (up to five days after

infection or at the onset of clinical signs like fever and lesions).

Primary Endpoint: Survival rate.

Key Findings: CMX001 demonstrated 100% survival when administered as pre-exposure

prophylaxis or initiated up to four days post-infection. A significant survival benefit was

observed even when treatment was delayed until the onset of clinical disease.[1]
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Phase II Clinical Trial for CMV Prevention (CMX001-201)
Objective: To evaluate the safety and efficacy of CMX001 for the prevention of

cytomegalovirus (CMV) infection in hematopoietic cell transplant (HCT) recipients.

Study Design: Randomized, placebo-controlled, double-blind, dose-escalating study.

Participants: 230 HCT recipients at risk of CMV infection.

Intervention:

CMX001: Administered orally at various doses, either once weekly or twice weekly.

Placebo.

Treatment Duration: 9 to 11 weeks (until post-transplant week 13), with a follow-up period of

four to eight weeks.

Endpoints:

Primary: Incidence of CMV infection.

Secondary: Safety and tolerability, including assessment for myelosuppression and

nephrotoxicity.

Key Findings: CMX001 showed potential for improving outcomes in this patient population

and did not exhibit the myelosuppression or nephrotoxicity commonly associated with other

anti-CMV therapies.[3]

Phase II Clinical Trial for Adenovirus Treatment
(CMX001-202)

Objective: To assess the efficacy of CMX001 as a preemptive therapy for adenovirus (AdV)

infection in HCT recipients.

Study Design: Randomized, blinded, placebo-controlled, proof-of-concept trial.
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Participants: 48 pediatric and adult HCT recipients with detectable AdV viremia but without

symptoms of AdV disease.

Intervention Groups:

CMX001 twice weekly (BIW)

CMX001 once weekly (QW)

Placebo

Endpoints:

Proportion of subjects with undetectable AdV viremia.

Progression to symptomatic AdV disease.

All-cause mortality.

Key Findings: The twice-weekly CMX001 regimen showed favorable trends in reducing viral

load and preventing progression to symptomatic disease compared to placebo or once-

weekly dosing.[4]

Visualizations
The following diagrams illustrate key aspects of CMX001's mechanism, experimental workflow,

and its relationship with its parent compound.
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Caption: Mechanism of action of CMX001 (Brincidofovir).
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Caption: Generalized workflow of a randomized, placebo-controlled clinical trial for CMX001.
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Caption: Logical comparison of CMX001 (Brincidofovir) and its parent drug, Cidofovir.

Comparison with Alternatives
CMX001 (brincidofovir) was developed as a lipid-conjugated prodrug of cidofovir to improve

upon the therapeutic profile of the parent drug.[2][7]
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Cidofovir: While effective against a range of dsDNA viruses, cidofovir's clinical use is hampered

by its poor oral bioavailability, requiring intravenous administration, and its significant dose-

limiting nephrotoxicity.[9] CMX001's design allows for oral administration and achieves higher

intracellular concentrations of the active antiviral metabolite, cidofovir diphosphate, with lower

plasma levels of cidofovir, thereby reducing the risk of kidney damage.[10][11]

Tecovirimat (TPOXX): Approved for the treatment of smallpox, tecovirimat has a different

mechanism of action than CMX001, inhibiting the function of the p37 protein and preventing the

formation of mature, enveloped virions.[11] This provides a potential alternative or combination

therapy, particularly in the context of antiviral resistance. While tecovirimat is a valuable tool,

the emergence of resistance is a concern, highlighting the need for antivirals with different

mechanisms like CMX001.[12]

Other Antivirals: For CMV, drugs like ganciclovir, valganciclovir, and foscarnet are standard of

care but are associated with significant toxicities, including myelosuppression and

nephrotoxicity.[3][13] Newer agents like maribavir and letermovir offer alternative mechanisms

and improved safety profiles for CMV management.[13] CMX001 was investigated as a

prophylactic for CMV, and while it showed a lack of nephrotoxicity and myelosuppression in

Phase II trials, a Phase III trial was halted due to higher mortality in the treatment arm.[7][10]

Conclusion
CMX001 (brincidofovir) represents a significant advancement in the development of nucleotide

analogues, demonstrating enhanced potency and an improved safety profile compared to its

parent compound, cidofovir, particularly with regard to nephrotoxicity. Its oral bioavailability

offers a considerable advantage. While it has shown promise against a broad spectrum of

dsDNA viruses in preclinical and early clinical studies, its development for CMV prophylaxis

was unsuccessful in a pivotal Phase III trial. However, it has received approval for the treatment

of smallpox. For researchers and drug development professionals, the story of CMX001

underscores the importance of balancing efficacy with safety, and the challenges of translating

promising preclinical and early clinical data into successful late-stage clinical outcomes. Further

research may explore its utility against other dsDNA viruses where its unique properties could

offer a therapeutic benefit.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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